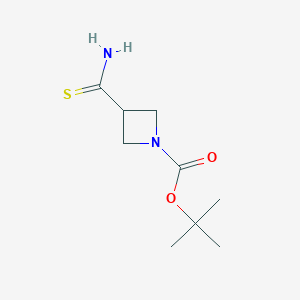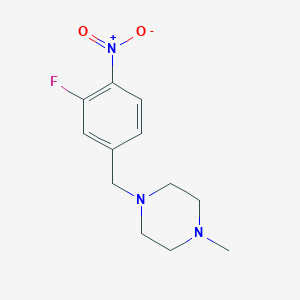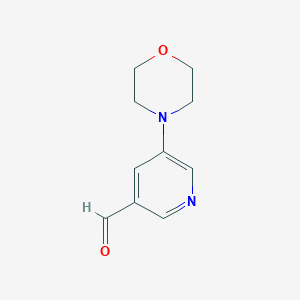
5-Morpholinonicotinaldehyde
Vue d'ensemble
Description
5-Morpholinonicotinaldehyde is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of nicotinaldehyde and has a morpholine ring attached to it. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 5-Morpholinonicotinaldehyde is not fully understood. However, it is known to interact with metal ions and form complexes that have unique properties. These complexes are used in various applications such as catalysis and sensing of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Morpholinonicotinaldehyde are not well studied. However, it is known to have low toxicity and is relatively safe for use in laboratory experiments. It is also known to have unique properties that make it useful in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Morpholinonicotinaldehyde in laboratory experiments include its unique properties, low toxicity, and easy synthesis. However, the limitations include its limited solubility in water and its high cost.
Orientations Futures
There are many future directions for the use of 5-Morpholinonicotinaldehyde in scientific research. One direction is the development of new metal complexes for catalysis and other applications. Another direction is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, the use of this compound in the detection of metal ions in biological systems is an area of future research.
Applications De Recherche Scientifique
5-Morpholinonicotinaldehyde has various applications in scientific research. It is used as a fluorescent probe for the detection of metal ions in biological systems. It is also used as a ligand in the synthesis of metal complexes for catalysis and other applications. Additionally, this compound is used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
5-morpholin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCNAZPQVEHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinonicotinaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

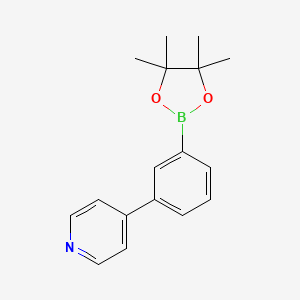
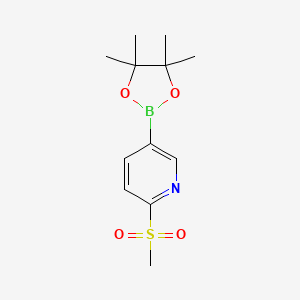
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
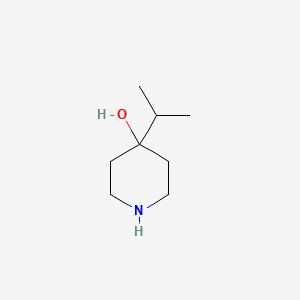
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
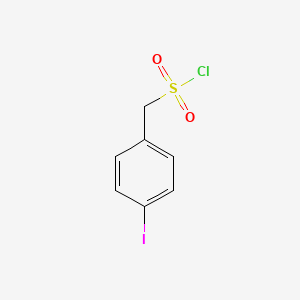
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
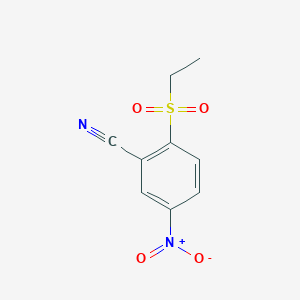
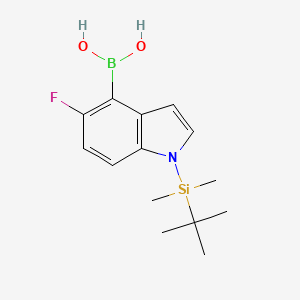
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)

